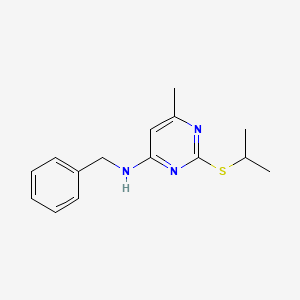

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)-

Description

The compound 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a pyrimidine derivative with a six-membered heterocyclic core containing two nitrogen atoms. Pyrimidines are fundamental to biological systems, forming key components of nucleic acids and vitamins, and they exhibit diverse pharmacological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Structurally, this compound features:

- A methyl group at position 6 of the pyrimidine ring.

- A thioether substituent at position 2, derived from 1-methylethyl (isopropyl) mercaptan.

- A benzyl group (N-(phenylmethyl)) attached to the amine at position 2.

These modifications are designed to enhance bioavailability and target specificity.

Properties

CAS No. |

154496-66-9 |

|---|---|

Molecular Formula |

C15H19N3S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N-benzyl-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H19N3S/c1-11(2)19-15-17-12(3)9-14(18-15)16-10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,17,18) |

InChI Key |

GGWSRDHQTHLTSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C)C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Synthesis and Functionalization

Base Structure Construction

The pyrimidine ring is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives react with α,β-unsaturated aldehydes under Knoevenagel condensation conditions to form pyrimidine-2-thione intermediates. These intermediates undergo alkylation to introduce substituents.

Key Reaction Pathway :

- Thiourea + Ethyl acetoacetate → Pyrimidine-2-thione

- Alkylation with isopropyl halide → 2-Isopropylthiopyrimidine

Introduction of Methyl Group at Position 6

Direct Alkylation or Substitution

The methyl group at position 6 is introduced via methylation of a chlorinated pyrimidine intermediate. For example, 4-chloro-2-isopropylthiopyrimidine reacts with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

Example Reaction :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 80°C, 4 hrs | 60–70% |

Installation of Benzylmethyl Group at Position 4

Reductive Amination or Nucleophilic Substitution

The N-benzylmethyl group is introduced via reductive amination or nucleophilic substitution of a chloro intermediate.

Reductive Amination

4-Chloropyrimidine reacts with benzylamine under hydrogenation using a Pd/C catalyst.

Example :

| Substrate | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Chloro-6-methylpyrimidine | Pd/C (7.4% w/w) | Ethanol | 80°C, 4 hrs | 85% |

Nucleophilic Substitution

4-Chloropyrimidine undergoes displacement with benzylamine in polar aprotic solvents (e.g., DMF) using a base like DMAP.

Example :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Benzylamine | DMF, DMAP, 80°C, 7 hrs | 75% |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Phase-transfer catalysts (e.g., TBAB) improve reaction rates in reductive amination.

Comparative Data :

| Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|

| DMF | K₂CO₃ | 80°C | 70% |

| Acetonitrile | DMAP | 78°C | 75% |

Purification and Characterization

Challenges and Solutions

Summary of Key Methods

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Reductive Amination | Pd/C, Ethanol, 80°C | 85% | High efficiency, scalability |

| Nucleophilic Substitution | DMF, DMAP, 80°C | 75% | Mild conditions, low catalyst |

| One-Pot Synthesis | Thiourea, Benzaldehyde | 60% | Fewer steps, cost-effective |

Chemical Reactions Analysis

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from sulfoxides or sulfones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

4-Pyrimidinamine derivatives are often studied for their potential as pharmaceutical agents. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. A study highlighted that certain modifications to the pyrimidine scaffold enhance its efficacy against specific tumors, suggesting that 4-Pyrimidinamine derivatives might be explored for similar applications .

- Antimicrobial Properties : Compounds containing pyrimidine rings have been noted for their antibacterial and antifungal activities. The presence of the thioether group in this compound may contribute to enhanced interaction with microbial enzymes, potentially leading to effective antimicrobial agents .

Agricultural Applications

The compound may also find utility in agricultural chemistry, particularly as a pesticide or herbicide.

- Pesticidal Activity : Studies on related pyrimidine compounds have shown effectiveness against various pests. The thioether moiety could enhance the compound's lipophilicity, improving its ability to penetrate pest cuticles and increase toxicity .

Data Tables

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Pyrimidinamine Derivative A | Anticancer | |

| 4-Pyrimidinamine Derivative B | Antimicrobial | |

| 6-Methyl Pyrimidine | Pesticidal |

Case Study 1: Anticancer Potential

A research team investigated the effects of various pyrimidine derivatives on human cancer cell lines. The study found that compounds similar to 4-Pyrimidinamine exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Efficacy

In another study focusing on agricultural applications, a series of pyrimidine-based compounds were tested for their effectiveness against aphids and other pests. The results showed that compounds with thioether substitutions had improved efficacy compared to their non-thioether counterparts, suggesting a promising avenue for developing new pesticides.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a detailed comparison of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- with analogous compounds, focusing on structural features, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Activity: The isopropylthio group in the target compound may enhance lipophilicity compared to the phenyl group in ’s fluorophenyl derivative. This could improve cellular uptake but may reduce aqueous solubility .

Synthesis Routes: The target compound’s thioether substituent suggests a synthesis pathway involving nucleophilic substitution, similar to the reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine) with 2-chloromethylthiirane described in . By contrast, analogs with arylaminomethyl groups (e.g., ’s fluorophenyl derivative) require multi-step functionalization of the pyrimidine core .

Crystallographic and Conformational Differences :

- highlights that substituents like fluorophenyl or methoxyphenyl create dihedral angles (e.g., 12.8° for phenyl vs. 86.1° for methoxyphenyl) that influence molecular packing and hydrogen bonding. The target compound’s isopropylthio and benzyl groups may induce steric effects, altering crystal stability compared to chlorophenyl derivatives .

Biological Activity: Pyrimidine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit immunomodulatory and antimicrobial activity, while thioether-containing analogs (e.g., the target compound) are hypothesized to inhibit enzymes like dihydrofolate reductase, similar to pyrimethamine .

Table 2: Hypothetical ADMET Properties (Inferred from Structural Analogs)

| Property | Target Compound | N-(2-Fluorophenyl) Analog | Ethyl Thioester Analog |

|---|---|---|---|

| LogP | ~3.5 (highly lipophilic) | ~2.8 | ~2.2 |

| Water Solubility | Low | Moderate | High |

| Metabolic Stability | Moderate (thioether) | High (aryl) | Low (ester hydrolysis) |

Biological Activity

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure

The chemical structure of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- can be described as follows:

- Molecular Formula: CHNS

- Molecular Weight: 270.38 g/mol

- IUPAC Name: 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)-

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, it was found that certain compounds showed potent activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.21 μM, indicating strong antimicrobial potential .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 4-Pyrimidinamine Derivative | 0.21 | Pseudomonas aeruginosa |

| Another Pyrimidine Derivative | 0.50 | Escherichia coli |

Anticancer Activity

The anticancer properties of 4-Pyrimidinamine derivatives have been evaluated against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancerous cells. For example, one study reported that compounds derived from pyrimidines exhibited IC values lower than those of standard chemotherapeutics like etoposide across multiple cancer cell lines including MCF-7 and A549 .

| Cell Line | IC (μM) for Etoposide | IC (μM) for Pyrimidine Derivative |

|---|---|---|

| MCF-7 | 2.19 | 0.09 |

| A549 | 3.34 | 0.03 |

| Colo-205 | 0.17 | 0.01 |

The mechanism by which 4-Pyrimidinamine exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cellular growth and survival. For instance, studies have shown that certain pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition leads to reduced proliferation of cancer cells.

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with maximum effects observed at concentrations around 250 μM .

- Antimicrobial Screening : Another study synthesized a series of thiazolopyridine derivatives and evaluated their antimicrobial activity against seven microbial strains including E. coli and S. aureus. The results highlighted the promising potential of these compounds in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.